Cas no 2034226-51-0 (3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea)

3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea is a bipyridine-based urea derivative with potential applications in medicinal chemistry and materials science. Its structure combines a rigid bipyridine core with a flexible methoxyphenylethyl substituent, offering unique binding properties for molecular recognition and catalysis. The compound's urea linkage enhances hydrogen-bonding interactions, making it suitable for supramolecular assemblies or enzyme inhibition studies. The methoxy group provides moderate lipophilicity, balancing solubility and membrane permeability. This molecule may serve as a versatile intermediate in drug discovery, particularly for targeting protein-protein interactions or metal coordination complexes. Its well-defined aromatic system also suggests utility in optoelectronic materials. The compound's synthetic accessibility allows for further functionalization to tailor its physicochemical properties.
3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea structure
2034226-51-0 structure
Product name:3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
CAS No:2034226-51-0
MF:C20H20N4O2
MW:348.398404121399
CID:5467798

3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea Chemical and Physical Properties

Names and Identifiers

    • 3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
    • 1-[2-(4-methoxyphenyl)ethyl]-3-(6-pyridin-4-ylpyridin-3-yl)urea
    • 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
    • Inchi: 1S/C20H20N4O2/c1-26-18-5-2-15(3-6-18)8-13-22-20(25)24-17-4-7-19(23-14-17)16-9-11-21-12-10-16/h2-7,9-12,14H,8,13H2,1H3,(H2,22,24,25)
    • InChI Key: OFVDORKBXAEKTP-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)CCNC(NC1=CN=C(C=C1)C1C=CN=CC=1)=O

Computed Properties

  • Exact Mass: 348.15862589 g/mol
  • Monoisotopic Mass: 348.15862589 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Molecular Weight: 348.4
  • Topological Polar Surface Area: 76.1

3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6560-6765-5mg
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
2034226-51-0
5mg
$69.0 2023-09-08
Life Chemicals
F6560-6765-100mg
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
2034226-51-0
100mg
$248.0 2023-09-08
Life Chemicals
F6560-6765-15mg
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
2034226-51-0
15mg
$89.0 2023-09-08
Life Chemicals
F6560-6765-20mg
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
2034226-51-0
20mg
$99.0 2023-09-08
Life Chemicals
F6560-6765-10μmol
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
2034226-51-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6560-6765-40mg
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
2034226-51-0
40mg
$140.0 2023-09-08
Life Chemicals
F6560-6765-5μmol
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
2034226-51-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6560-6765-20μmol
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
2034226-51-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6560-6765-75mg
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
2034226-51-0
75mg
$208.0 2023-09-08
Life Chemicals
F6560-6765-3mg
3-{[2,4'-bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
2034226-51-0
3mg
$63.0 2023-09-08

Additional information on 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea

Research Brief on 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea (CAS: 2034226-51-0)

In recent years, the compound 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea (CAS: 2034226-51-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bipyridine and urea moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.

The structural complexity of 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea lends itself to diverse interactions with biological targets. Recent studies have focused on its role as a selective inhibitor of kinases and other signaling proteins, which are often implicated in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting the aberrant activity of fibroblast growth factor receptors (FGFRs), a family of kinases frequently overexpressed in various malignancies. The compound's ability to bind to the ATP-binding pocket of FGFRs with high affinity was confirmed through X-ray crystallography and molecular docking simulations.

Beyond its kinase inhibitory properties, 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea has also been investigated for its potential in neurodegenerative diseases. A preclinical study conducted by researchers at the University of Cambridge revealed its neuroprotective effects in models of Parkinson's disease. The compound was found to attenuate oxidative stress and mitochondrial dysfunction, likely through its interaction with the Nrf2-ARE pathway. These findings suggest a broader therapeutic scope for this molecule, warranting further investigation in both in vitro and in vivo settings.

From a synthetic chemistry perspective, the production and optimization of 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea have been the subject of several recent patents. Innovations in its synthetic routes, such as the use of microwave-assisted organic synthesis (MAOS), have improved yields and reduced reaction times. Additionally, modifications to its core structure have been explored to enhance its pharmacokinetic properties, including solubility and metabolic stability. These advancements are critical for its transition from laboratory research to clinical development.

Despite its promising attributes, challenges remain in the development of 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea as a therapeutic agent. Issues such as off-target effects and potential toxicity profiles need to be addressed through comprehensive preclinical studies. Furthermore, the compound's mechanism of action in different disease contexts requires elucidation to optimize its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance this molecule toward clinical trials.

In conclusion, 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea (CAS: 2034226-51-0) represents a versatile and promising candidate in the realm of chemical biology and drug discovery. Its dual functionality as a kinase inhibitor and neuroprotective agent underscores its potential across multiple therapeutic areas. Continued research and development efforts will be crucial in unlocking its full clinical potential and addressing the existing challenges in its application.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm